Dual Orthogonal Halogen Handles: Br (C6) for Cross-Coupling vs. F (C8) for Electronic Tuning—A Capability Absent in Mono-Halogenated Quinolinones
6-Bromo-8-fluoroquinolin-2(1H)-one is the only compound among its closest commercially available quinolin-2(1H)-one analogs that simultaneously provides a bromine for Pd-catalyzed cross-coupling at C6 and a fluorine at C8 for electronic modulation. 6-Bromoquinolin-2(1H)-one (1810-66-8) lacks the C8 fluorine, and 8-Fluoroquinolin-2(1H)-one (71738-83-5) lacks the C6 bromine. Both mono-halogenated comparators lose one of these two orthogonal synthetic vectors, directly limiting the chemical space accessible from a single starting material [1]. The Journal of Fluorine Chemistry (2023) study on bromination of fluorinated quinolin-2(1H)-ones demonstrates that the presence of fluorine at position 8 alters the regioselectivity of further bromination, confirming that the F substituent actively directs electrophilic aromatic substitution differently than in non-fluorinated analogs [2].
| Evidence Dimension | Number of orthogonal halogen substituents available for sequential functionalization |
|---|---|
| Target Compound Data | 2 orthogonal halogens (Br at C6, F at C8) on a single quinolin-2(1H)-one scaffold |
| Comparator Or Baseline | 6-Bromoquinolin-2(1H)-one: 1 halogen (Br only, at C6); 8-Fluoroquinolin-2(1H)-one: 1 halogen (F only, at C8); 6,8-Dibromoquinolin-2(1H)-one: 2 identical halogens (Br, Br)—no fluorine electronic effect |
| Quantified Difference | Target compound offers 2 chemically distinct halogens vs. 1 halogen in each mono-halogenated comparator; offers differential Br/F reactivity vs. symmetric Br/Br in dibromo analog |
| Conditions | Structural comparison based on chemical composition; synthetic relevance validated by patent precedent in US8436015B2 and regioselectivity study in Journal of Fluorine Chemistry (2023) |
Why This Matters
For medicinal chemistry programs requiring sequential or orthogonal derivatization (e.g., Suzuki coupling at the bromo position followed by late-stage fluorination-dependent tuning), only the dual-halogenated scaffold provides both synthetic vectors in a single intermediate, reducing step count and enabling SAR exploration that is inaccessible from mono-halogenated starting materials.
- [1] PubChem Compound Summaries: CID 58349448 (6-Bromo-8-fluoroquinolin-2(1H)-one, MW 242.04), CID 805410 (6-Bromoquinolin-2(1H)-one, MW 224.05), CID 13258955 (8-Fluoroquinolin-2(1H)-one, MW 163.15). National Center for Biotechnology Information. View Source
- [2] Bromination of quinolin-2(1H)-ones fluorinated on the benzene moiety. Journal of Fluorine Chemistry, 2023, 268, 110132. View Source
